molecular formula C7H5BrClNO B2415431 4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde CAS No. 2248355-26-0

4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde

Cat. No.: B2415431
CAS No.: 2248355-26-0
M. Wt: 234.48
InChI Key: PYMKLDJFGPJDOE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, chlorine, and methyl groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde typically involves the bromination and chlorination of 6-methylpyridine-3-carbaldehyde. One common method is the bromination of 6-methylpyridine-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid.

    Reduction: 4-Bromo-5-chloro-6-methylpyridine-3-methanol.

Scientific Research Applications

4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring can influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition reactions, forming intermediates that can undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-2-methylpyridine-3-carbaldehyde
  • 4-Bromo-5-chloro-6-ethylpyridine-3-carbaldehyde
  • 4-Bromo-5-chloro-6-methylpyridine-2-carbaldehyde

Uniqueness

4-Bromo-5-chloro-6-methylpyridine-3-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement can lead to distinct reactivity patterns and applications compared to other similar compounds.

Properties

IUPAC Name

4-bromo-5-chloro-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-7(9)6(8)5(3-11)2-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMKLDJFGPJDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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